Sodium aconitate, (E)-

Description

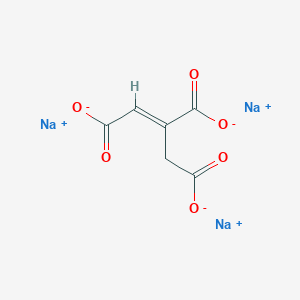

Sodium aconitate (E)-, a mono-methyl ester derivative of aconitic acid, is a tricarboxylic acid (TCA) cycle intermediate with the chemical formula $ \text{C}7\text{H}8\text{O}_6\text{Na} $. It is characterized by an $ E $-configuration at the $ \Delta^{3,4} $ double bond, confirmed via NMR and HRESI-MS analyses. Key structural features include:

- NMR Signatures: Diagnostic chemical shifts for H-4 ($ \deltaH \sim 6.9 $) and C-2 ($ \deltaC \sim 33.8-33.9 $), distinguishing it from the $ Z $-isomer ($ \deltaH \sim 6.26 $, $ \deltaC \sim 40.2 $) .

- Regiochemistry: Methyl ester groups at C-1, C-5, or C-6 positions define isomers like aconitates A–C, with HMBC correlations confirming placement .

- Biological Source: Isolated from the marine red alga Symphyocladia latiuscula, alongside structurally related compounds (e.g., aconitates D–L) .

Propriétés

Numéro CAS |

51209-19-9 |

|---|---|

Formule moléculaire |

C6H3Na3O6 |

Poids moléculaire |

240.05 g/mol |

Nom IUPAC |

trisodium;(E)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O6.3Na/c7-4(8)1-3(6(11)12)2-5(9)10;;;/h1H,2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/b3-1+;;; |

Clé InChI |

FONYLINGKWPNNY-SMZBABNXSA-K |

SMILES isomérique |

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction: L'aconitate de sodium, (E)-, peut être synthétisé par neutralisation de l'acide aconitique avec de l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide aconitique dans l'eau et l'ajout progressif d'hydroxyde de sodium jusqu'à ce que le pH atteigne un niveau neutre. La solution résultante est ensuite évaporée pour obtenir des cristaux d'aconitate de sodium.

Méthodes de production industrielle: La production industrielle de l'aconitate de sodium, (E)-, suit un processus similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique l'utilisation d'acide aconitique et d'hydroxyde de sodium de qualité industrielle, avec un contrôle minutieux de la température et du pH pour maximiser l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions: L'aconitate de sodium, (E)-, subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former différents produits en fonction des conditions et des réactifs utilisés.

Réduction: L'aconitate de sodium peut être réduit pour former de l'acide aconitique ou d'autres composés apparentés.

Substitution: Il peut participer à des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courantes:

Agents oxydants: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution: Les halogènes et autres électrophiles peuvent être utilisés dans des réactions de substitution.

Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent l'acide aconitique, l'isocitrate et divers dérivés aconitate substitués.

4. Applications de recherche scientifique

L'aconitate de sodium, (E)-, a un large éventail d'applications dans la recherche scientifique, notamment:

Chimie: Il est utilisé comme réactif en synthèse organique et comme intermédiaire dans la production de divers produits chimiques.

Biologie: L'aconitate de sodium joue un rôle crucial dans les études métaboliques, en particulier dans le cycle de Krebs.

Médecine: Il est utilisé dans la recherche sur les troubles métaboliques et comme agent thérapeutique potentiel.

Industrie: L'aconitate de sodium est utilisé dans la production de polymères biodégradables et comme agent chélatant dans divers procédés industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'aconitate de sodium, (E)-, implique son rôle d'intermédiaire dans le cycle de Krebs. Il facilite l'isomérisation du citrate en isocitrate via le cis-aconitate. Ce processus est catalysé par l'enzyme aconitase, qui nécessite du fer(II) comme cofacteur. L'enzyme se lie à l'aconitate de sodium, facilitant l'élimination et l'ajout de molécules d'eau pour convertir le citrate en isocitrate.

Composés similaires:

Citrate: Un autre intermédiaire clé dans le cycle de Krebs, impliqué dans la même voie que l'aconitate de sodium.

Isocitrate: Le produit de l'isomérisation du citrate, également partie du cycle de Krebs.

Acide aconitique: Le composé parent de l'aconitate de sodium, impliqué dans des processus biochimiques similaires.

Unicité: L'aconitate de sodium, (E)-, est unique en raison de son rôle spécifique dans le cycle de Krebs et de sa capacité à agir comme agent chélatant. Sa forme de sel de sodium améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.

Applications De Recherche Scientifique

Sodium aconitate, (E)-, has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Sodium aconitate plays a crucial role in metabolic studies, particularly in the Krebs cycle.

Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.

Industry: Sodium aconitate is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mécanisme D'action

The mechanism of action of sodium aconitate, (E)-, involves its role as an intermediate in the Krebs cycle. It facilitates the isomerization of citrate to isocitrate via cis-aconitate. This process is catalyzed by the enzyme aconitase, which requires iron(II) as a cofactor. The enzyme binds to sodium aconitate, facilitating the removal and addition of water molecules to convert citrate to isocitrate.

Comparaison Avec Des Composés Similaires

Aconitic Acid Isomers (Z/E)

- Structural Difference : The $ Z $-isomer exhibits a lower-energy configuration stabilized by intramolecular hydrogen bonding in anhydrous solvents, while the $ E $-isomer dominates in aqueous environments due to hydrogen bond disruption .

- Metabolic Relevance : Both isomers participate in the TCA cycle, but $ E $-aconitate is more prevalent in biological systems, as seen in colorectal cancer (CRC) metabolite networks .

Homoaconitates

- Structural Features: Elongated carbon chains (e.g., cis-(homo)$2$-, $3$-, and $_4$-aconitate) used by methanogens in coenzyme B biosynthesis .

- Functional Role : Substrates for homoaconitase, enabling iterative 2-oxoacid elongation pathways. Specificity for longer chains distinguishes them from aconitate in eukaryotic systems .

Citraconic Acid

Tricarballylate

Cis-Aconitate

- Biosynthetic Role : Substrate for cis-aconitate decarboxylase (CAD) in Aspergillus terreus, producing itaconic acid—a precursor for industrial polymers .

- Genetic Regulation : Codon optimization of cadA in A. niger enhances itaconic acid yields, highlighting species-specific enzymatic adaptations .

Functional and Metabolic Comparisons

Enzymatic Interactions

Disease Associations

- Colorectal Cancer (CRC) : Elevated aconitate, citraconate, and TCA intermediates correlate with poor network connectivity and energy dysregulation .

- Neurodegeneration : Aconitate accumulation in delirium and Alzheimer’s disease suggests oxidative stress and disrupted $ \alpha $-ketoglutarate dehydrogenase activity .

- Colitis : Acod1 (aconitate decarboxylase 1) deficiency exacerbates inflammation, mitigated by 4-octyl itaconate (4-OI), linking aconitate metabolism to immune regulation .

Analytical and Kinetic Insights

Analytical Techniques

Enzyme Kinetics

- Aconitate Hydratase : pH-dependent activity in Yarrowia lipolytica reflects cellular redox states, with mitochondrial and cytoplasmic isoforms showing similar $ K_m $ values but compartment-specific roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.